

gas chromatography-mass spectrometry (GC-MS) analysis of 5-Ethyl-2,2-dimethyloctane

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Compound of Interest

Compound Name: 5-Ethyl-2,2-dimethyloctane

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Application Note: GC-MS Analysis of 5-Ethyl-2,2-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of **5-Ethyl-2,2-dimethyloctane** using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, offering a comprehensive guide for the identification and quantification of this branched alkane. The included data and visualizations serve as a practical reference for researchers in various fields, including organic chemistry, materials science, and drug development, where the characterization of such compounds is crucial.

Introduction

5-Ethyl-2,2-dimethyloctane (C₁₂H₂₆, Molecular Weight: 170.33 g/mol) is a saturated branched-chain hydrocarbon.[1][2] The analysis of such alkanes is essential in various applications, including the characterization of fuels, lubricants, and as potential biomarkers or impurities in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[3] Its high chromatographic resolution and the detailed structural

information from mass spectrometry make it the ideal method for analyzing complex hydrocarbon mixtures and identifying specific isomers like **5-Ethyl-2,2-dimethyloctane**.

Experimental Protocol

This section details the methodology for the GC-MS analysis of **5-Ethyl-2,2-dimethyloctane**.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

- **Sample Collection:** Collect samples in clean glass containers to prevent contamination.[3]
- **Solvent Selection:** Dissolve the sample in a volatile organic solvent such as hexane or dichloromethane.[3][4] Ensure the solvent is of high purity (GC or HPLC grade).
- **Concentration:** The recommended sample concentration is approximately 10 µg/mL.[4] This concentration aims for a column loading of about 10 ng with a 1 µL injection volume in splitless mode.[4]
- **Filtration:** If the sample contains particulates, centrifuge and filter it through a 0.45 µm PTFE syringe filter to prevent contamination of the GC inlet and column.[3]
- **Vial Transfer:** Transfer the final prepared sample into a 2 mL glass autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of **5-Ethyl-2,2-dimethyloctane**. A non-polar stationary phase is generally preferred for the separation of alkanes.[5]

Parameter	Value
Gas Chromatograph	Agilent 8890 GC System or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent non-polar column[6]
Carrier Gas	Helium, 99.999% purity
Flow Rate	1.0 mL/min (Constant Flow)
Inlet Temperature	250 °C
Injection Volume	1 μ L
Injection Mode	Splitless
Oven Program	Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Source Temp.	230 °C
MS Quad Temp.	150 °C
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	40-450 amu
Scan Speed	1562 amu/s

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of **5-Ethyl-2,2-dimethyloctane** based on the protocol described above. The retention time is an estimate and may vary depending on the specific instrumentation and conditions. The mass-to-charge ratios (m/z) of the characteristic fragments are predicted based on typical alkane fragmentation patterns.

Compound	Retention Time (min)	Molecular Ion [M] ⁺ (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
5-Ethyl-2,2-dimethyloctane	~12.5	170 (low intensity)	57	43, 71, 85, 113, 141

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis from sample preparation to data interpretation.

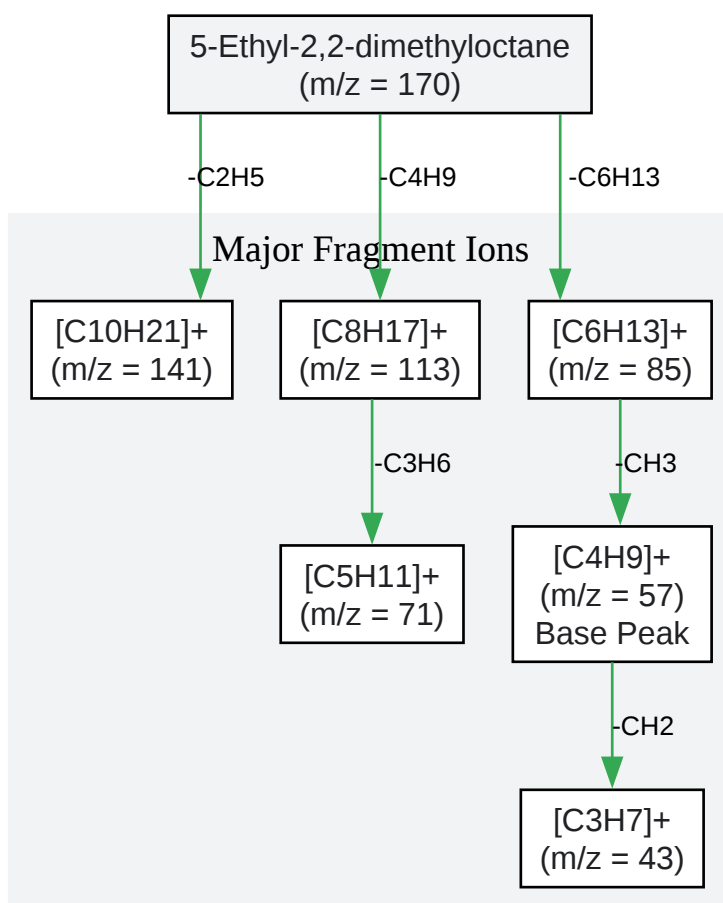


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Caption: Experimental workflow for GC-MS analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for **5-Ethyl-2,2-dimethyloctane**. In mass spectrometry, alkanes typically fragment through the loss of alkyl radicals, with the charge being retained by the more stable carbocation.



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Caption: Predicted fragmentation of **5-Ethyl-2,2-dimethyloctane**.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the GC-MS analysis of **5-Ethyl-2,2-dimethyloctane**. Adherence to the specified sample preparation and instrument conditions will enable researchers to achieve accurate identification and quantification of this compound. The provided data and diagrams serve as a valuable resource for interpreting analytical results and understanding the behavior of branched alkanes in GC-MS systems.

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